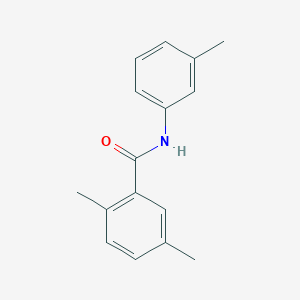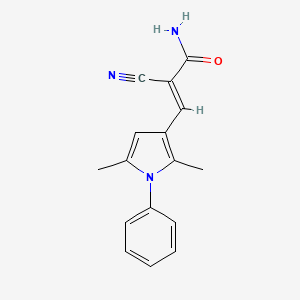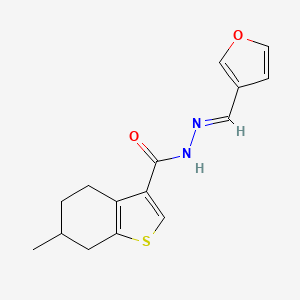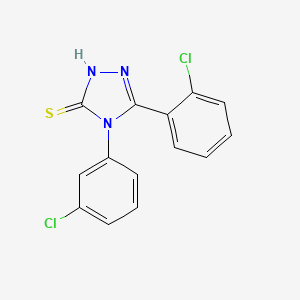
N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EPAG, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EPAG is a member of the sulfonylurea family of compounds and has been shown to possess potent hypoglycemic and anti-inflammatory properties.
作用機序
The mechanism of action of EPAG is complex and involves multiple pathways. In diabetes research, EPAG has been shown to stimulate insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels and subsequent depolarization of the cell membrane. This depolarization triggers the influx of calcium ions, which in turn stimulates insulin secretion. In cancer research, EPAG has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells. In inflammation research, EPAG has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-kappaB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Biochemical and Physiological Effects:
EPAG has been shown to possess a wide range of biochemical and physiological effects. In diabetes research, EPAG has been shown to lower blood glucose levels by stimulating insulin secretion and enhancing glucose uptake in peripheral tissues. In cancer research, EPAG has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In inflammation research, EPAG has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
実験室実験の利点と制限
EPAG has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized on a large scale with high yields. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, EPAG also has some limitations for use in lab experiments. It is a highly potent compound that requires careful handling and storage. It may also have some toxic effects at high concentrations, which need to be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on EPAG. In diabetes research, EPAG may be further studied for its potential use as a therapeutic agent for the treatment of type 2 diabetes. In cancer research, EPAG may be further studied for its potential use as an anti-tumor agent for the treatment of various types of cancer. In inflammation research, EPAG may be further studied for its potential use as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, the mechanism of action of EPAG may be further elucidated to gain a better understanding of its biochemical and physiological effects.
合成法
The synthesis of EPAG involves the reaction of 2-ethylbenzenamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine to form the final product, EPAG. The overall synthesis of EPAG is a relatively straightforward process and can be carried out on a large scale with high yields.
科学的研究の応用
EPAG has been extensively studied for its potential application in the treatment of various diseases, including diabetes, cancer, and inflammation. In diabetes research, EPAG has been shown to possess potent hypoglycemic effects by stimulating insulin secretion and enhancing glucose uptake in peripheral tissues. In cancer research, EPAG has been shown to possess anti-tumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. In inflammation research, EPAG has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-13-8-6-7-11-15(13)18(12-16(17)19)22(20,21)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSLWYJJNWSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5797901.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5797908.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5797916.png)
![8-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5797922.png)

![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)

![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)


![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)